- PNO ligand containing planar chiral ferrocene and axial chiral biphenol, and its application to catalyst for synthesizing biologically active molecular compound, China, , ,
Cas no 6995-79-5 (trans-1,4-cyclohexanediol)
trans-1,4-cyclohexanediol structure
trans-1,4-cyclohexanediol Properties
Names and Identifiers
-
- trans-Cyclohexane-1,4-diol
- trans-1,4-Dihydroxycyclohexane
- trans-1,4-Cyclohexanediol
- 1,4-CYCLOHEXANEDIOL
- Cyclohexane-1,4-diol
- cis-1,4-Cyclohexanediol
- CIS-CYCLOHEXANE-1,4-DIOL
- Quinitol
- 1,4-Cyclohexanediol, trans-
- 1,4-Cyclohexanediol, cis-
- Hexahydrohydroquinone
- cis-1,4-Dihydroxycyclohexane
- (1r,4r)-cyclohexane-1,4-diol
- VKONPUDBRVKQLM-UHFFFAOYSA-N
- VKONPUDBRVKQLM-IZLXSQMJSA-N
- VKONPUDBRVKQLM-OLQVQODUSA-N
- 1,4-Cyclohexanediol, cis + trans
- 1,4-cyclohexandiol
- 1,4-Cy
- J-700165
- PB27420
- MFCD00063612
- DTXSID20871178
- AI3-52305
- 6995-79-5
- DTXSID60883614
- NSC-5651
- SY099933
- CHEMBL3948618
- AKOS006283462
- rac-(1s,4s)-cyclohexane-1,4-diol
- EINECS 213-240-8
- CS-W005575
- NSC-5730
- SY040970
- (1s,4s)-cyclohexane-1,4-diol
- SCHEMBL28182
- SCHEMBL102859
- 1,4-Cyclohexanediol cis+trans
- SY001809
- SCHEMBL787503
- cis-4-hydroxy-cyclohexanol
- 931-71-5
- Q-200861
- FT-0726556
- 1,4-Cyclohexanediol, 99%
- NSC 5730
- P10063
- EINECS 209-126-2
- MFCD00075462
- 1,4-Cyclohexanediol (Cis/Trans Mixture)
- Quinitol,c&t
- NS00080163
- 1,4-Cyclohexanediol, (Z)-
- C2319
- NSC 5651
- CS-W007850
- NS00042681
- Q16912255
- AS-50386
- 556-48-9
- DTXSID60878843
- 1,4-Cyclohexanediol,c&t
- AKOS006282972
- FT-0606824
- AI3-06464
- 1,4-Cyclohexanediol, (E)-
- (trans)-cyclohexane-1,4-diol
- NSC5730
- NSC5651
- A830732
- C2320
- EN300-75448
- AKOS015912876
- AB02551
- 71J
- 1,4-Dihydroxycyclohexane
- STR08594
- CS-0049754
- MFCD00001448
- Z1178486717
- Q-201852
- SCHEMBL275681
- TD8009
- DB-003159
- DTXCID00818849
- DB-008704
- 1,a4-aCyclohexanediol
- 1,4-Dihydroxycyclohexane; NSC 5651; Quinitol
- DB-318939
- Cyclohexane1,4diol
- +Expand
-
- MFCD00063612
- VKONPUDBRVKQLM-UHFFFAOYSA-N
- 1S/C6H12O2/c7-5-1-2-6(8)4-3-5/h5-8H,1-4H2
- O([H])C1([H])C([H])([H])C([H])([H])C([H])(C([H])([H])C1([H])[H])O[H]
Computed Properties
- 116.08400
- 2
- 2
- 0
- 116.08373
- 8
- 54.9
- 0
- 0
- 0
- 0
- 0
- 1
- 0.2
- 40.5
Experimental Properties
- 0.28220
- 40.46000
- 1.4270 (estimate)
- 252 ºC
- 138.0 to 143.0 deg-C
- 66 ºC
- 1.156
trans-1,4-cyclohexanediol Security Information
- H315-H319-H335
- Sealed in dry,2-8°C
trans-1,4-cyclohexanediol Customs Data
- 2906199090
-
China Customs Code:
2906199090Overview:
2906199090. Other naphthenic alcohols,Cycloenol and cycloterpenol. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906199090. cyclanic, cyclenic or cyclotherpenic alcohols. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
trans-1,4-cyclohexanediol Price
trans-1,4-cyclohexanediol Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium , Ferrocene, 1-[(1S)-2-[[[(1R)-2,2′-dihydroxy[1,1′-binaphthalen]-3-yl]methyl]amino… , Ferrocene, 1-[(1R)-2-[[[(1R)-2,2′-dihydroxy[1,1′-binaphthalen]-3-yl]methyl]amino… , Ferrocene, 1-[(1S)-2-[[[(1R)-2,2′-dihydroxy[1,1′-binaphthalen]-3-yl]methyl]amino… , Ferrocene, 1-[(1R)-2-[[[(1R)-2,2′-dihydroxy[1,1′-binaphthalen]-3-yl]methyl]amino… Solvents: Isopropanol ; 2 h, rt
1.2 Reagents: Hydrogen , Lithium tert-butoxide Solvents: Ethanol ; 12 h, 5 bar, rt
1.2 Reagents: Hydrogen , Lithium tert-butoxide Solvents: Ethanol ; 12 h, 5 bar, rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Alumina , Platinum , Rhodium , Poly(dimethylsilylene) (immobilized bimetallic nanocatalyst support) Solvents: Isopropanol ; 49 h, 50 °C
Reference
- Polysilane-Immobilized Rh-Pt Bimetallic Nanoparticles as Powerful Arene Hydrogenation Catalysts: Synthesis, Reactions under Batch and Flow Conditions and Reaction MechanismJournal of the American Chemical Society, 2018, 140(36), 11325-11334,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Sodium hydroxide , Nickel aluminide Solvents: Water
Reference
- Reductive dehalogenation and ring saturation of halogenated hydroquinones, catechol, and resorcinol with Raney alloys in aqueous sodium hydroxideChemistry Express, 1993, 8(7), 495-8,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium (supported on carbon or alumina) Solvents: Methanol ; 6 h, 80 °C
Reference
- Method for producing diols having cyclohexane skeleton such as cyclohexanediol or 1,1'-bicyclohexyl-4,4'-diol having high trans/cis-isomer ratio, Japan, , ,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
Reference
- Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)Bioorganic & Medicinal Chemistry Letters, 2015, 25(3), 695-700,
trans-1,4-cyclohexanediol Raw materials
trans-1,4-cyclohexanediol Preparation Products
trans-1,4-cyclohexanediol Suppliers
Hubei Shixing Chemical Co., Ltd
Audited Supplier
(CAS:6995-79-5)
JIANG KUN
18086426449
1273554466@qq.com
Shanghai Acmec Biochemical Co.,Ltd
Audited Supplier
(CAS:6995-79-5)
JI ZHI SHI JI
18117592386
3007522982@qq.com
SHANG HAI LI CHEN SHANG MAO Co., Ltd.
Audited Supplier
(CAS:6995-79-5)
XU NV SHI
15221998634
1986399151@qq.com
trans-1,4-cyclohexanediol Related Literature
-
1. Absorption of microwave radiation by solutions. Part 2.—Dielectric relaxation of (a) cyclohexane-1,4-dione and some cyclohexane-1,4-diols and (b) diphenyl and 0,0′-ditolyl sulphides, sulphoxides and sulphonesC. W. N. Cumper,R. F. Rossiter Trans. Faraday Soc. 1969 65 2900
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2. Relief of steric strain by intramolecular C–H??·?·?·??O interactions: structural evidence for the 1,4-disubstituted cyclohexanesThomas Steiner,Wolfram Saenger J. Chem. Soc. Perkin Trans. 2 1998 371
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Janaka C. Gamekkanda,Abhijeet S. Sinha,John Desper,Marijana ?akovi?,Christer B. Aaker?y New J. Chem. 2018 42 10539
-
4. 75. Alicyclic glycols. Part II. Derivatives of cyclohexane-1 : 4-diolL. N. Owen,P. A. Robins J. Chem. Soc. 1949 320
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Janaka C. Gamekkanda,Abhijeet S. Sinha,John Desper,Marijana ?akovi?,Christer B. Aaker?y New J. Chem. 2018 42 10539
-
Shigeyuki Yamada,Shohei Hashishita,Tomoyuki Asai,Takashi Ishihara,Tsutomu Konno Org. Biomol. Chem. 2017 15 1495
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Mário T. S. Rosado,Teresa M. R. Maria,Ricardo A. E. Castro,Jo?o Canotilho,Manuela Ramos Silva,M. Ermelinda S. Eusébio CrystEngComm 2014 16 10977
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Teresa M. R. Maria,Mário T. S. Rosado,Melodia F. Oliveira,Suse S. Bebiano,Ricardo A. E. Castro,Ewa Juszyńska-Ga??zka,Manuela Ramos Silva,Jo?o Canotilho,M. Ermelinda S. Eusébio CrystEngComm 2019 21 3395
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Stephen G. Bell,Justin T. J. Spence,Shenglan Liu,Jonathan H. George,Luet-Lok Wong Org. Biomol. Chem. 2014 12 2479
-
Shigeyuki Yamada,Ken Tamamoto,Takumi Kida,Tomoyuki Asai,Takashi Ishihara,Tsutomu Konno Org. Biomol. Chem. 2017 15 9442
Recommended suppliers
Amadis Chemical Company Limited
(CAS:6995-79-5)trans-1,4-cyclohexanediol
99%
100g
383.0